![molecular formula C24H24N2O8S2 B13784777 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro- CAS No. 67874-25-3](/img/structure/B13784777.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] is a complex organic compound with the molecular formula C24H24N2O8S2 and a molecular weight of 532.59 g/mol . This compound is characterized by its unique spiro structure, which includes a benzodioxole ring fused to a cyclohexane ring, and two nitro groups attached to the benzodioxole moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] typically involves the reaction of 6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] with a disulfide reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, spirocyclization, and disulfide formation steps, each requiring specific catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] involves its ability to undergo redox reactions, particularly thiol-disulfide exchange reactions . This compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function . The nitro groups also play a role in its reactivity, participating in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid):
5,5’-dithiobis(2-nitrobenzamide): Similar structure but different functional groups, used in biochemical assays.
Propriétés
Numéro CAS |
67874-25-3 |
|---|---|
Formule moléculaire |
C24H24N2O8S2 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
5-nitro-6-[(6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yl)disulfanyl]spiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C24H24N2O8S2/c27-25(28)15-11-17-19(33-23(31-17)7-3-1-4-8-23)13-21(15)35-36-22-14-20-18(12-16(22)26(29)30)32-24(34-20)9-5-2-6-10-24/h11-14H,1-10H2 |
Clé InChI |
LMNCEJDAXFXRNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])SSC4=CC5=C(C=C4[N+](=O)[O-])OC6(O5)CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


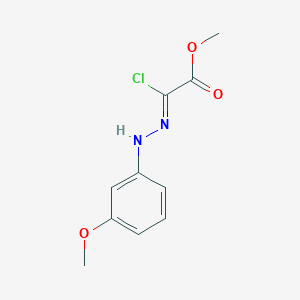
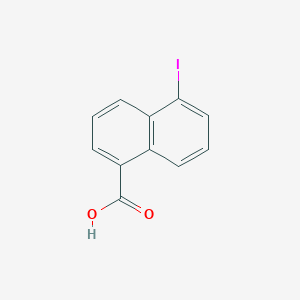
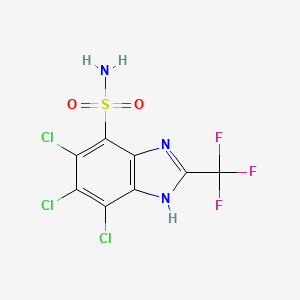

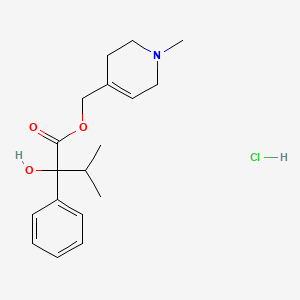
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
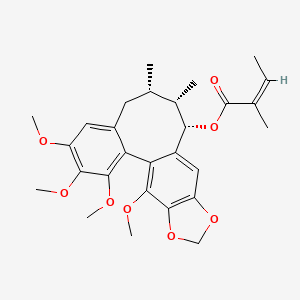

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
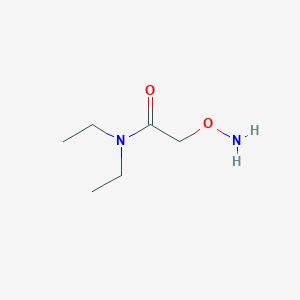


![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
